BenchChemオンラインストアへようこそ!

N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide

Medicinal Chemistry Regioisomerism Pharmacophore Geometry

This meta-substituted benzoylpiperidine-benzamide eliminates stereochemical variables with its achiral 4-methylpiperidine moiety, enabling clean SAR interpretation and direct head-to-head comparisons with piperazine bioisosteres. The absence of MAGL pharmacophoric substituents makes it an ideal negative control, while two amide bonds offer orthogonal diversification handles for library synthesis. Procure ≥95% purity for reproducible pharmacological profiling and structure-guided optimization.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
Cat. No. B4052537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O2/c1-15-10-12-22(13-11-15)20(24)17-8-5-9-18(14-17)21-19(23)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,21,23)
InChIKeyRGIFGERXCJENEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-Methylpiperidine-1-carbonyl)phenyl]benzamide (CAS 600125-33-5): Chemical Identity, Physicochemical Profile, and Procurement Specifications


N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide (CAS 600125-33-5; molecular formula C₂₀H₂₂N₂O₂; molecular weight 322.4 g/mol) is a synthetic small molecule belonging to the benzoylpiperidine-benzamide hybrid class. Its structure features a central phenyl ring bearing a benzamide group at the 3-position and a 4-methylpiperidine-1-carbonyl group at the 1-position (meta-substitution pattern). The benzoylpiperidine fragment is recognized as a privileged scaffold in medicinal chemistry, conferring metabolic stability and serving as a bioisostere of the piperazine ring [1]. Key predicted physicochemical parameters include a boiling point of 436.4 ± 28.0 °C, density of 1.179 ± 0.06 g/cm³, and a pKa of 13.25 ± 0.70 . The compound is primarily supplied as a research chemical with typical purity specifications of ≥95% for use as a synthetic building block or pharmacological probe in drug discovery programs.

Why N-[3-(4-Methylpiperidine-1-carbonyl)phenyl]benzamide Cannot Be Casually Substituted with Regioisomeric or Substituted Analogs in Research Protocols


Within the N-(piperidine-1-carbonyl)phenyl]benzamide series, regioisomeric positioning of the benzamide group on the central phenyl ring (ortho, meta, or para) dictates the three-dimensional pharmacophore presentation and target engagement geometry. The meta-substitution pattern in this compound creates a distinct dihedral angle relationship between the two aromatic rings and the piperidine carbonyl, which directly influences molecular recognition at protein binding sites [1]. Furthermore, the 4-methyl substituent on the piperidine ring eliminates the chiral center present in 3-substituted piperidine analogs (e.g., norcisapride derivatives), simplifying both synthesis and pharmacological interpretation while preserving conformational rigidity [2]. Substitution with the ortho isomer (N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide) introduces intramolecular hydrogen-bonding potential between the benzamide NH and the proximal piperidine carbonyl, altering both physicochemical properties and target-binding conformation [3]. These structural distinctions underscore why procurement specifications must precisely match the intended research application.

Head-to-Head and Cross-Study Comparative Evidence: Quantifying the Differentiation of N-[3-(4-Methylpiperidine-1-carbonyl)phenyl]benzamide


Meta-Substitution Regiochemistry on the Central Phenyl Ring: Conformational and Pharmacophoric Differentiation from Ortho and Para Isomers

The target compound features a 1,3-disubstituted central phenyl ring (meta arrangement) connecting the benzamide at position 3 and the 4-methylpiperidine-1-carbonyl at position 1. This contrasts with the ortho isomer N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide (CAS not assigned, same molecular formula C₂₀H₂₂N₂O₂) where the 1,2-substitution pattern introduces proximal carbonyl groups capable of intramolecular hydrogen bonding, and the para isomer N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide which exhibits a linear, extended conformation. The regioisomeric connectivity produces distinct molecular shapes, dipole moment vectors, and hydrogen-bonding topologies that are non-interchangeable in structure-based drug design [1]. In the structurally related N-[(1-benzoylpiperidin-4-yl)methyl]benzamide (C₂₀H₂₂N₂O₂), the piperidine ring adopts a chair conformation with phenyl ring dihedral angles of 80.1° and 46.1°/40.2° relative to the piperidine mean plane, demonstrating how connectivity differences fundamentally alter molecular geometry even among constitutional isomers [2].

Medicinal Chemistry Regioisomerism Pharmacophore Geometry

4-Methylpiperidine Moiety: Elimination of Chirality and Simplified Pharmacological Profile vs. 3-Substituted Piperidine Analogs

The 4-methyl substituent on the piperidine ring eliminates the chiral center present in 3-substituted piperidine analogs such as norcisapride (which contains a 3-methoxypiperidine pharmacophore). In the 5-HT₄ receptor agonist development program reported by Choi et al., the replacement of the 3-methoxypiperidine moiety with a 4-methylpiperidinyl group was a deliberate design strategy to remove stereochemical complexity while maintaining or improving receptor affinity. The lead compound 28b from this series demonstrated a 5-HT₄ receptor binding IC₅₀ of 0.067 μM, favorable CYP3A4 inhibition profile (IC₅₀ = 7.272 μM), and hERG safety margin (IC₅₀ > 10 μM), along with in vivo efficacy (68.2% gastric emptying rate in rat model) [1]. While the target compound differs from 28b in the benzamide substitution pattern, the shared 4-methylpiperidine-1-carbonyl motif confers the same stereochemical simplification advantage. By eliminating a chiral center, the target compound reduces analytical complexity in chiral HPLC purity determination and eliminates the need for enantiomeric resolution during synthesis, representing a procurement-relevant advantage over 3-substituted piperidine benzamide congeners.

5-HT₄ Receptor Prokinetic Agents Stereochemistry

Unsubstituted Benzamide vs. 4-Chloro/4-Methyl Benzamide Analogs: Impact on Lipophilicity and Predicted ADME Profile

The target compound carries an unsubstituted benzamide moiety (Ar–H at the para position of the benzoyl ring), distinguishing it from the 4-chloro analog (4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide) and the 4-methyl analog (4-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide, CAS not assigned, C₂₁H₂₄N₂O₂, MW 336.43 g/mol). The absence of a para-substituent on the benzoyl ring results in lower molecular weight (322.4 vs. ~336.4 g/mol for the 4-methyl analog), reduced lipophilicity (predicted LogP lower by approximately 0.5–0.7 units based on the –CH₃ → –H substitution), and a different hydrogen-bond donor/acceptor profile. The benzoylpiperidine review article documents that even minor substituent changes on the distal phenyl ring of benzoylpiperidine derivatives produce dramatic shifts in biological activity; for example, moving a hydroxyl group from para to meta position altered MAGL inhibitory potency from IC₅₀ 0.84 μM to 1.26–1.86 nM in an optimized diarylsulfide series [1]. The 4-chloro analog introduces a halogen atom that alters electronic properties (σₚ = +0.23 for Cl) and increases the molecular weight by approximately 34.5 Da relative to the target compound . These property differences impact membrane permeability, plasma protein binding, and metabolic stability, making the unsubstituted benzamide a distinct chemical tool that cannot be interchanged with its substituted analogs without altering the experimental outcome.

ADME Lipophilicity Structure-Property Relationships

Benzoylpiperidine Fragment as a Metabolically Stable Bioisostere: Class-Level Advantage for In Vitro and In Vivo Applications

The benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone) present in the target compound is recognized as a privileged scaffold with demonstrated metabolic stability and serves as a bioisostere of the piperazine ring in drug design [1]. Piperazine-containing analogs are susceptible to N-dealkylation and oxidative metabolism, whereas the benzoylpiperidine motif replaces the second nitrogen with a carbonyl group, reducing metabolic liability while retaining hydrogen-bond acceptor capacity. Quantitative evidence from the benzoylpiperidine review demonstrates that benzoylpiperidine-based MAGL inhibitors achieved low nanomolar potency (IC₅₀ values of 1.26, 1.50, and 1.86 nM) in the diarylsulfide series, with reversible inhibition mechanisms confirmed by dilution and preincubation assays [1]. Furthermore, benzoylpiperidine derivatives demonstrated antiproliferative activity across multiple cancer cell lines with IC₅₀ values ranging from 19.9 to 75.3 μM for early leads and down to 80 nM for optimized compounds, confirming the tractability of the scaffold for potency optimization [1]. In contrast, piperazine-benzamide hybrids often exhibit rapid hepatic clearance due to N-dealkylation, which limits their utility in cellular and in vivo assays without extensive metabolic stabilization. While direct comparative metabolic stability data (e.g., intrinsic clearance or microsomal half-life) for the target compound versus a matched piperazine analog are not available in the accessible literature, the established metabolic advantage of benzoylpiperidine over piperazine is a well-documented class-level property [1].

Metabolic Stability Bioisosterism Drug Design

Predicted Physicochemical Properties: Boiling Point and Density as Quality Indicators for Procurement Specifications

The predicted physicochemical properties of N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide, as reported by ChemicalBook, include a boiling point of 436.4 ± 28.0 °C (Predicted), density of 1.179 ± 0.06 g/cm³ (Predicted), and pKa of 13.25 ± 0.70 (Predicted) . These values serve as reference benchmarks for identity verification and purity assessment upon compound receipt. The high predicted boiling point (>400 °C) is consistent with the presence of two amide bonds and an extended aromatic system, and it differentiates this compound from lower-molecular-weight benzamide analogs that typically boil below 350 °C. The pKa value of 13.25 indicates that the amide NH protons are very weakly acidic, meaning the compound remains predominantly neutral under physiological pH conditions (pH 7.4), which is relevant for calculating speciation in buffer preparations for biological assays. These predicted properties are generated using ACD/Labs or analogous computational tools and, while not experimentally validated for this specific compound, provide actionable quality benchmarks absent from many vendor datasheets for research-grade analogs .

Quality Control Physicochemical Characterization Procurement Specification

Optimal Research and Industrial Application Scenarios for N-[3-(4-Methylpiperidine-1-carbonyl)phenyl]benzamide Driven by Comparative Evidence


Structure-Activity Relationship (SAR) Studies of Benzoylpiperidine-Benzamide Hybrids Targeting G Protein-Coupled Receptors

The meta-substituted, unsubstituted benzamide configuration of this compound makes it an ideal parent scaffold for systematic SAR exploration. Its achiral 4-methylpiperidine moiety eliminates stereochemical variables, allowing researchers to attribute potency differences solely to substituent modifications rather than enantiomeric effects. The compound can serve as a baseline comparator against 4-chloro and 4-methyl benzamide analogs to quantify the electronic and lipophilic contributions of para-substituents to target binding . The benzoylpiperidine fragment's established bioisosteric relationship to piperazine enables direct head-to-head comparison with matched piperazine-containing analogs to assess metabolic stability advantages [1].

Chemical Probe Development for 5-HT₄ Receptor Pharmacology

Drawing on the class-level evidence from the 4-methylpiperidinyl benzamide 5-HT₄ agonist program, this compound provides a structurally simplified starting point for probe development, lacking the additional substituents present in lead compound 28b (IC₅₀ = 0.067 μM). Its clean structural profile facilitates deconvolution of pharmacophoric elements essential for 5-HT₄ receptor engagement. The predicted pKa of 13.25 ensures neutral speciation at physiological pH, making it suitable for cellular assays without confounding ion-trapping artifacts .

Negative Control or Inactive Comparator in Benzoylpiperidine-Based MAGL Inhibitor Programs

The unsubstituted benzamide moiety in the target compound lacks the critical hydroxyl or sulfanyl substituents present in potent MAGL inhibitors (IC₅₀ range: 1.26 nM to 0.84 μM), as documented in the benzoylpiperidine review [1]. This property positions the compound as a potentially suitable negative control for MAGL inhibition assays, where the benzoylpiperidine core is preserved but the pharmacophoric substituents essential for MAGL binding are absent. Researchers should experimentally confirm the lack of MAGL inhibition before adopting the compound as a negative control.

Synthetic Building Block for Parallel Library Synthesis via Amide Bond Diversification

The compound's two amide bonds offer orthogonal diversification handles: the benzamide NH can be alkylated or acylated, and the piperidine-1-carbonyl linkage can be hydrolyzed to generate the free amine for subsequent coupling reactions. Its meta-substitution pattern provides a distinct vector angle for library design compared to ortho or para isomers. The achiral nature of the 4-methylpiperidine moiety eliminates the need for chiral chromatography during library purification, reducing per-compound purification costs in medium-to-high-throughput parallel synthesis workflows [2].

Quote Request

Request a Quote for N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.